盐酸 2,4-二甲基苯甲二胺

描述

2,4-Dimethyl-benzamidine hydrochloride (DMBHC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . A concentration of approximately 1 mM is used for general protease inhibition .

Synthesis Analysis

The synthesis of benzamidine derivatives, which includes 2,4-Dimethyl-benzamidine hydrochloride, involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

Molecular Structure Analysis

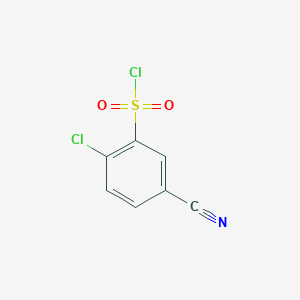

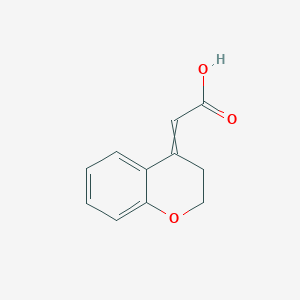

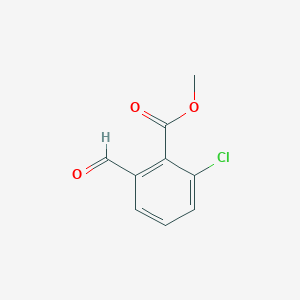

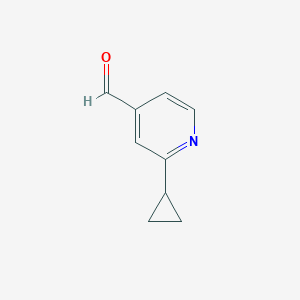

The molecular formula of 2,4-Dimethyl-benzamidine hydrochloride is C9H13ClN2. Its molecular weight is 184.66 g/mol.

Chemical Reactions Analysis

Triazines and tetrazines, which include 2,4-Dimethyl-benzamidine hydrochloride, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

科学研究应用

Photoswitchable Binding Interactions

“2,4-Dimethyl-benzamidine hydrochloride” has been used in the study of photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin . The compound was used to understand how photoswitchable drugs interact with their biological target . The study found that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .

Trypsin Inhibition

The compound is well studied as a simple trypsin inhibitor . It is known to bind in the S1 pocket of trypsin with a Ki value of 19 μM . This property has been used to design other compounds where the benzamidine unit is probed further .

Photopharmacology

In the field of photopharmacology, “2,4-Dimethyl-benzamidine hydrochloride” has been used in the design of photoswitchable drugs . These drugs can be photochemically activated when and where needed, optimizing the difference in biological activity between each isomeric state .

Enzyme Activity Assays

The compound has been used in the optimization of enzyme activity assays . Specifically, it has been used in a trypsin activity assay using the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA) . The assay was optimized using design of experiments (DOE) for the inhibition of trypsin by the competitive inhibitor benzamidine .

High-Throughput Drug Screening

“2,4-Dimethyl-benzamidine hydrochloride” has been used in high-throughput drug screening . The compound has been used to optimize the sensitivity of assays for active compounds of interest .

Drug Discovery

In drug discovery, the compound has been used to optimize assay protocols . This optimization is necessary to avoid false positive and false negative hits .

作用机制

Target of Action

The primary targets of 2,4-Dimethyl-benzamidine hydrochloride are enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, and others . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cell signaling .

Mode of Action

2,4-Dimethyl-benzamidine hydrochloride interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the modulation of the enzymes’ functions and leads to changes in the biochemical processes they are involved in .

Biochemical Pathways

The action of 2,4-Dimethyl-benzamidine hydrochloride affects several biochemical pathways. By inhibiting the activity of key enzymes, it can disrupt processes such as inflammation and coagulation . The downstream effects of this disruption can include reduced inflammation and altered blood clotting .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of the drug reaches the target site and how long it remains active in the body .

Result of Action

The molecular and cellular effects of 2,4-Dimethyl-benzamidine hydrochloride’s action include the inhibition of enzyme activity and the disruption of biochemical processes . This can lead to observable effects such as reduced inflammation in the case of inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-benzamidine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .

安全和危害

While specific safety and hazard information for 2,4-Dimethyl-benzamidine hydrochloride was not found, benzamidine hydrochloride, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

属性

IUPAC Name |

2,4-dimethylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)7(2)5-6;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJGQUCLSMWYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)

![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)